molecular formula C17H12ClNO3 B2795595 N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide CAS No. 38472-69-4

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2795595
CAS No.: 38472-69-4
M. Wt: 313.74
InChI Key: NDWZVYBKPDTNKY-UHFFFAOYSA-N
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Description

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloro-2-hydroxybenzaldehyde with benzylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired chromene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as benzylamine or thiophenol in the presence of a base like triethylamine (Et3N).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted or S-substituted chromene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-oxo-2H-chromene-3-carboxamide
  • N-methyl-2-oxo-2H-chromene-3-carboxamide
  • 6-chloro-2-oxo-2H-chromene-3-carboxylic acid

Uniqueness

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the benzyl group, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other chromene derivatives and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

N-benzyl-6-chloro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c18-13-6-7-15-12(8-13)9-14(17(21)22-15)16(20)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWZVYBKPDTNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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